molecular formula C9H10BrFO B1271565 2-Bromo-4-fluoro-1-isopropoxybenzene CAS No. 202865-79-0

2-Bromo-4-fluoro-1-isopropoxybenzene

Cat. No. B1271565
M. Wt: 233.08 g/mol
InChI Key: HFSLIMXPHXLCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-fluoro-1-isopropoxybenzene is a compound that is not directly mentioned in the provided abstracts. However, the abstracts do discuss various bromo-fluorobenzene derivatives, which are compounds that contain both bromine and fluorine atoms attached to a benzene ring. These derivatives are of significant interest due to their potential applications in pharmaceuticals, organic dyes, electroluminescent materials, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of bromo-fluorobenzene derivatives can be achieved through various methods. For instance, 1-bromo-4-[18F]fluorobenzene can be prepared by nucleophilic aromatic substitution reactions using [18F]fluoride, with symmetrical bis-(4-bromphenyl)iodonium bromide being a particularly effective precursor . Another derivative, 1,4-bis(bromomethyl)-2-fluorobenzene, can be synthesized from p-xylene through a multi-step process involving nitration, reduction, diazotization, and bromination . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene can be synthesized from 3,4-dimethylbenzenamine through diazotization and bromination . These methods highlight the versatility of bromo-fluorobenzene derivatives' synthesis, which often involves halogenation and diazotization steps.

Molecular Structure Analysis

The molecular structure of bromo-fluorobenzene derivatives has been studied using various spectroscopic techniques. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using density functional theory (DFT) methods . These studies provide insights into the influence of bromine and fluorine atoms on the geometry and vibrational modes of the benzene ring.

Chemical Reactions Analysis

Bromo-fluorobenzene derivatives participate in a variety of chemical reactions. Hydroxyl radicals can react with 1-bromo-2-fluorobenzene to form radical cations in neutral and acidic solutions . Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles have been shown to be effective for synthesizing six-membered heterocycles . Additionally, 1-bromo-2-fluorobenzenes can be used in a two-step synthesis of 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobenzene derivatives can be deduced from spectroscopic and computational studies. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have been explored using time-dependent DFT (TD-DFT) . These properties are crucial for understanding the reactivity and potential applications of these compounds. Thermodynamic properties, such as heat capacities, entropies, and enthalpy changes, have also been calculated, providing further insight into the stability and reactivity of these molecules .

Scientific Research Applications

Application in Lithium-Ion Batteries

A study explored the use of 4-bromo-2-fluoromethoxybenzene (a compound closely related to 2-Bromo-4-fluoro-1-isopropoxybenzene) as a bi-functional electrolyte additive for lithium-ion batteries. The additive was found to electrochemically polymerize at high voltages, forming a polymer film that prevents voltage rise when overcharging. It also lowers the flammability of the electrolyte and enhances the thermal stability of lithium-ion batteries without influencing their normal cycle performance (Zhang Qian-y, 2014).

In Polymer Chemistry

Alkoxybenzenes, including compounds similar to 2-Bromo-4-fluoro-1-isopropoxybenzene, were used in end-quenching TiCl4-catalyzed quasiliving isobutylene polymerizations. These alkoxybenzenes were effective in quenching reactions, including those with simple alkyl groups and haloalkyl tethers. This process highlights the significance of such compounds in synthesizing specific polymer structures (D. Morgan, Nemesio Martínez-Castro, R. Storey, 2010).

In Synthesis of Fluorinated Compounds

Research has shown that halogenated compounds, including those similar to 2-Bromo-4-fluoro-1-isopropoxybenzene, are crucial in the synthesis of fluorinated compounds. For instance, studies on the electrochemical fluorination of aromatic compounds have involved compounds like 1-bromo-4-fluorobenzene, highlighting the importance of such structures in producing fluorinated products (Hirohide Horio et al., 1996).

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-4-fluoro-1-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSLIMXPHXLCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378427
Record name 2-bromo-4-fluoro-1-isopropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-1-isopropoxybenzene

CAS RN

202865-79-0
Record name 2-Bromo-4-fluoro-1-(1-methylethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202865-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-4-fluoro-1-isopropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.